molecular formula C15H20N2O4 B5439449 N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B5439449
M. Wt: 292.33 g/mol
InChI Key: KFEAQRXBKOTQDJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a chemical compound with a complex structure that includes a spirocyclic framework

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-13-4-2-12(3-5-13)16-14(18)17-8-6-15(7-9-17)20-10-11-21-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAQRXBKOTQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with appropriate reagents to introduce the 4-methoxyphenyl group and the carboxamide functionality . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as carbonyldiimidazole (CDI) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide apart is its unique spirocyclic structure combined with the 4-methoxyphenyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
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N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

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